(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Coumaranone-1-L can be traced back to 1884 when Adolf von Baeyer and Paul Fritsch first described its preparation through the distillation of (2-hydroxyphenyl)acetic acid . This method involves intramolecular water splitting at high temperatures. Another method involves the ozonolysis of 2-allylphenol, which is obtained by the alkylation of phenol with 3-bromopropene followed by Claisen rearrangement .
Industrial Production Methods
On an industrial scale, 2-Coumaranone-1-L is produced by reacting glyoxylic acid with cyclohexanone in the presence of a dehydrogenation catalyst . This process involves an acid-catalyzed aldol condensation followed by water elimination and continuous dehydrogenation at 250°C in the vapor phase on a palladium catalyst .
Chemical Reactions Analysis
2-Coumaranone-1-L undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxyphenylacetic acid.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions, especially in the presence of strong bases, can lead to the formation of chemiluminescent products.
Common reagents used in these reactions include strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and oxidizing agents . Major products formed from these reactions include various chemiluminescent derivatives .
Scientific Research Applications
2-Coumaranone-1-L has a wide range of applications in scientific research:
Mechanism of Action
The chemiluminescence of 2-Coumaranone-1-L involves a single electron transfer step, where superoxide radical anions play a crucial role . The decomposition of the high-energy intermediate, 1,2-dioxetanone, leads to the generation of excited-state molecules through a conical intersection . This mechanism is supported by experimental and computational methods, including EPR spectroscopy .
Comparison with Similar Compounds
2-Coumaranone-1-L is unique due to its efficient chemiluminescent properties. Similar compounds include:
Luminol: Known for its chemiluminescence but less efficient compared to 2-Coumaranone-1-L.
Firefly Luciferin: Another chemiluminescent compound used in bioorganic analytics, but its synthesis is more complex and expensive.
Coelenterazine: Used in bioluminescence, but also has a more complex synthesis process.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-9-6-10(2)16(11(3)7-9)24-18(22)20-15-13-8-12(19)4-5-14(13)23-17(15)21/h4-8,15H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLQXRQHSAQKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NC2C3=C(C=CC(=C3)F)OC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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